
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C15H15BF2O. It is known for its unique structure, which includes two 4-fluorophenyl groups and a 1-methylethyl ester group attached to a borinic acid core. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester typically involves the reaction of 4-fluorophenylboronic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4−Fluorophenylboronic acid+Isopropyl alcohol→Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester involves its ability to interact with various molecular targets. The compound can form stable complexes with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the boron atom, which can coordinate with electron-rich sites on the target molecules.
類似化合物との比較
Similar Compounds
- Borinic acid, bis(4-chlorophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-bromophenyl)-, 1-methylethyl ester
- Borinic acid, bis(4-methylphenyl)-, 1-methylethyl ester
Uniqueness
Borinic acid, bis(4-fluorophenyl)-, 1-methylethyl ester is unique due to the presence of fluorine atoms on the phenyl rings. This fluorination can enhance the compound’s stability and reactivity, making it particularly useful in various chemical and biological applications.
特性
CAS番号 |
189254-48-6 |
|---|---|
分子式 |
C15H15BF2O |
分子量 |
260.09 g/mol |
IUPAC名 |
bis(4-fluorophenyl)-propan-2-yloxyborane |
InChI |
InChI=1S/C15H15BF2O/c1-11(2)19-16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11H,1-2H3 |
InChIキー |
XJYDNDFZPODFJB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


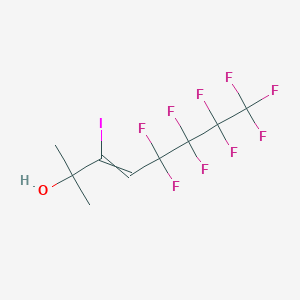
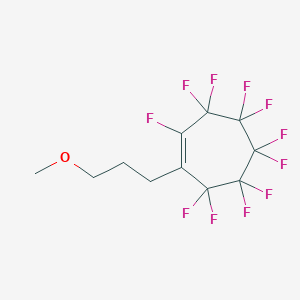
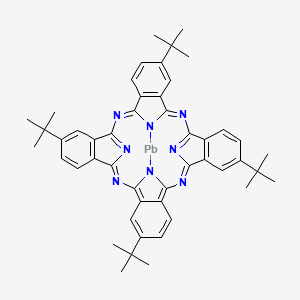
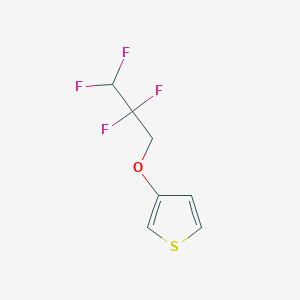
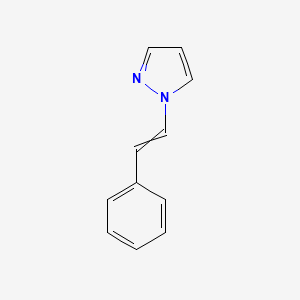
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
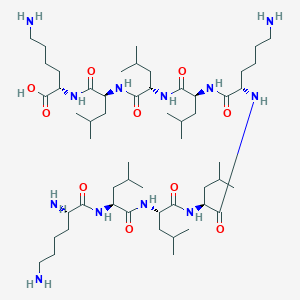
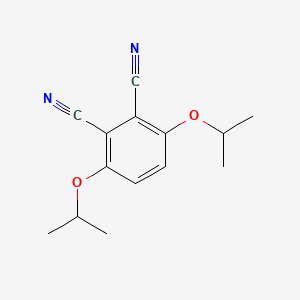
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
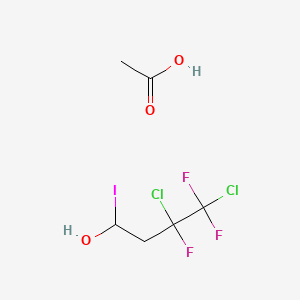
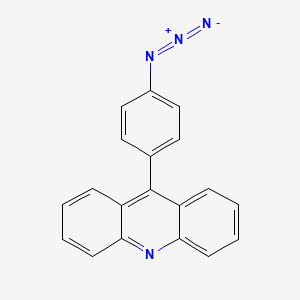
![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
